molecular formula C9H14N2O3 B13097965 8-Amino-3-oxooctahydroindolizine-1-carboxylic acid CAS No. 349101-83-3

8-Amino-3-oxooctahydroindolizine-1-carboxylic acid

Cat. No.: B13097965
CAS No.: 349101-83-3
M. Wt: 198.22 g/mol
InChI Key: LZRZWIBGWCZTHN-UHFFFAOYSA-N
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Description

8-Amino-3-oxooctahydroindolizine-1-carboxylic acid is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds that contain a nitrogen atom within a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3-oxooctahydroindolizine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of condensation and cyclization reactions, often involving reagents like methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-3-oxooctahydroindolizine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Amino-3-oxooctahydroindolizine-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-3-oxooctahydroindolizine-1-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

    Indole-3-carboxylic acid: Another indole derivative with similar structural features but different functional groups.

    Indole-3-acetic acid: A plant hormone with distinct biological activities compared to 8-Amino-3-oxooctahydroindolizine-1-carboxylic acid.

Uniqueness: this compound is unique due to its specific amino and oxo functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other indole derivatives .

Properties

CAS No.

349101-83-3

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

8-amino-3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizine-1-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c10-6-2-1-3-11-7(12)4-5(8(6)11)9(13)14/h5-6,8H,1-4,10H2,(H,13,14)

InChI Key

LZRZWIBGWCZTHN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C(CC(=O)N2C1)C(=O)O)N

Origin of Product

United States

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